(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
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Biological Activity
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, including case studies, and presenting data in a structured format.
Chemical Structure and Properties
The compound features several significant structural components:
- Thiazole Ring : A heterocyclic structure that enhances biological interactions.
- Acetamido Group : Contributes to the compound's solubility and potential bioactivity.
- Sulfamoyl Moiety : Known to improve pharmacokinetic properties.
The molecular formula is C15H15N3O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of these functional groups may facilitate diverse interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Similar benzamide derivatives have shown anticancer activity, suggesting potential in cancer therapeutics.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities against oxidative stress and neuroinflammation .
Biological Activity Data
The following table summarizes the biological activities associated with related compounds and their structural features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Aminobenzothiazole | Thiazole ring | Antimicrobial |
Sulfanilamide | Sulfamoyl group | Antibacterial |
Benzamide derivatives | Amide bond | Anticancer |
This table illustrates how specific structural features contribute to the biological activity of related compounds, highlighting the potential therapeutic benefits of this compound.
Case Studies and Research Findings
Recent studies have explored the biological effects of compounds similar to this compound. For instance:
- A study on benzimidazole derivatives indicated that modifications in acetamide structures could lead to significant neuroprotective effects against oxidative stress-induced neurodegeneration in animal models .
- Another investigation highlighted the synthesis of benzothiazole-based compounds with demonstrated anti-tubercular activities, suggesting that structural analogs could yield diverse therapeutic applications .
Predictive Models and Future Directions
Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with specific biological targets, indicating potential for therapeutic applications. Further research is warranted to elucidate its mechanisms of action and efficacy in various biological systems.
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-12(24)20-14-7-10-16-17(11-14)28-19(23(16)4)21-18(25)13-5-8-15(9-6-13)29(26,27)22(2)3/h5-11H,1-4H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSUIOPUFUYMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.